molecular formula C8H16 B043312 Isopropylcyclopentane CAS No. 3875-51-2

Isopropylcyclopentane

Cat. No. B043312
CAS RN: 3875-51-2
M. Wt: 112.21 g/mol
InChI Key: TVSBRLGQVHJIKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentane rings, such as those found in isopropylcyclopentane, often involves carbocyclic annulations and stereocontrolled intramolecular free-radical cyclization. These methods have been demonstrated as powerful tools for carbon-carbon bond formation, crucial for constructing the cyclopentane core. For example, hex-5-enyl radical cyclization is well-known for synthesizing cyclopentane rings, leading to the production of various isoprostanes and their derivatives through controlled cyclization outcomes (Durand et al., 2004).

Molecular Structure Analysis

The molecular structure of isopropylcyclopentane derivatives has been extensively studied through various analytical techniques, including X-ray crystallography. These studies have revealed detailed aspects of the compound's geometry, bond lengths, and angles, providing insights into its three-dimensional conformation. For example, structural studies of organoboron compounds have shown the intricacies of cyclopentane-based molecular frameworks, highlighting the versatility and complexity of these structures (Kliegel et al., 1983).

Chemical Reactions and Properties

Isopropylcyclopentane can undergo various chemical reactions, reflecting its reactivity and functionalization potential. Reactions such as isomerization polymerization have been explored, resulting in polymers with unique stereochemistry and liquid-crystalline properties (Okada et al., 2009). Additionally, the synthesis of cyclopentanones from isopropenylcyclobutanols demonstrates the compound's versatility in ring expansion reactions, leading to a variety of sesquiterpenes (Bernard et al., 2005).

Physical Properties Analysis

The physical properties of isopropylcyclopentane and its derivatives, such as melting points, boiling points, and solubility, are crucial for understanding its behavior in different environments. These properties are influenced by the compound's molecular structure and determine its applicability in various chemical processes and industrial applications.

Chemical Properties Analysis

The chemical properties of isopropylcyclopentane, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are fundamental for its use in synthetic chemistry and material science. Studies have shown that cyclopentane derivatives can exhibit properties similar to carboxylic acids, demonstrating their potential as novel isosteres in drug design and synthesis (Ballatore et al., 2011).

Scientific Research Applications

  • Synthesis of Cyclopropane-Containing Natural Products

    • Application: Cyclopropane-containing natural products have unique reactivity due to their strained rings. They exist in many natural products and have been widely used in organic synthesis, medicinal chemistry, and materials science as versatile building blocks .
    • Method: The synthesis of these compounds often involves the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .
    • Results: The synthesis of cyclopropane-containing natural products has seen recent advances, inspiring further developments in the chemical synthesis of cyclopropanes .
  • Synthesis and Application of Highly Substituted Cyclopentadienes

    • Application: Highly substituted cyclopentadienes and pentafulvenes serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .
    • Method: The synthesis of these compounds often involves annulation reactions and electrocyclization reactions .
    • Results: The development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important. These compounds have been used to synthesize half-sandwich metallocenes of late transition metals, which are highly active catalysts for the C–H bond functionalization .

Safety And Hazards

Isopropylcyclopentane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

propan-2-ylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7(2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSBRLGQVHJIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192029
Record name Isopropylcyclopentane
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropylcyclopentane

CAS RN

3875-51-2
Record name Isopropylcyclopentane
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Record name Isopropylcyclopentane
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Record name ISOPROPYLCYCLOPENTANE
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Record name Isopropylcyclopentane
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Record name Isopropylcyclopentane
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Record name Isopropylcyclopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
408
Citations
K Sisido, S Kurozumi, K Utimoto… - The Journal of Organic …, 1966 - ACS Publications
In a study of the fragrant flower constituents of Osmanthus fragrans, Lour. var. aurantiacus (Makino), Isiguro and co-workers1 obtained in a petroleum ether extract, a 0.002% yield of a …
Number of citations: 24 pubs.acs.org
Y Kurata, A Amano - Journal of The Japan Petroleum Institute, 1974 - jstage.jst.go.jp
Liquid-phase isomerization of isopropylcyclopentane has been studied at temperatures ranging from-5 to 50℃, using anhydrous aluminum chloride as catalyst. It was observed that the …
Number of citations: 5 www.jstage.jst.go.jp
H Pines, VN Ipatieff - Journal of the American Chemical Society, 1939 - ACS Publications
Methylcyclopentane with aluminum chloride undergoes isomerization tocyclohexane. 1 An indirect proof of the isomerization of the cyclo-pentyl to the cyclohexyl ring was given by Tara-…
Number of citations: 17 pubs.acs.org
VN Ipatieff, WW Thompson, H Pines - Journal of the American …, 1951 - ACS Publications
… No isomerization was observed with cyclohexanol or with 2-cyclopentyl-2-propanol; these com-pounds were hydrogenolyzed to cyclohexane and isopropylcyclopentane, respectively. …
Number of citations: 24 pubs.acs.org
LW Sieck, M Meot-Ner, P Ausloos - Journal of the American …, 1980 - ACS Publications
J. Am. Chem. Soc. 1980, 102, 6867-6868 6867 ions (as well as C4H10+) at elevated pressures, verifying that the C5Hi0+ ions produced in the equilibrium reaction retain the cyclic …
Number of citations: 5 pubs.acs.org
HA Szymanski, HA Szymanski - Interpreted Infrared Spectra: Volume 1, 1964 - Springer
… The spectrum of isopropylcyclopentane is the first spectrum of a compound with a branched -side chain substituent. These spectra have been assembled as a special group because …
Number of citations: 0 link.springer.com
F Ciapetta - Industrial & Engineering Chemistry, 1953 - ACS Publications
… The 1,1-dimethylcyclohexane isomer may further isomerize to form isopropylcyclopentane. … Although trimethylcyclopentanes and isopropylcyclopentane are also present atthe lowest …
Number of citations: 43 pubs.acs.org
BA Kazanskii, OV Bragin, AL Liberman… - Bulletin of the Academy …, 1966 - Springer
… From these considerations, in this work we selected isopropylcyclopentane, the side chain of which possesses a comparatively large Van der Waals radius, and 1,2-…
Number of citations: 3 link.springer.com
RH Siegmann, MJ Beers… - Recueil des Travaux …, 1964 - Wiley Online Library
Investigations are described on selective bromination of tertiary hydrogen atoms in alicyclic compounds by radical halogenation with molecular bromine. Isopropylcyclopentane, …
Number of citations: 7 onlinelibrary.wiley.com
M Vilums, AJM Zweemer, F Barmare… - European journal of …, 2015 - Elsevier
… -1H-inden-1-yl)amino)-1-isopropylcyclopentane-1-carboxamide 1 and (1S,3R)-3-((tert-butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid 2 was achieved following the …
Number of citations: 25 www.sciencedirect.com

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